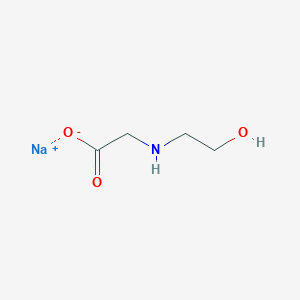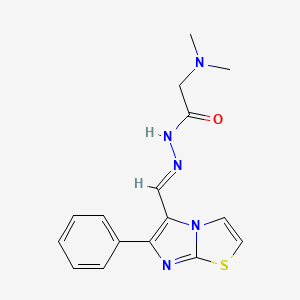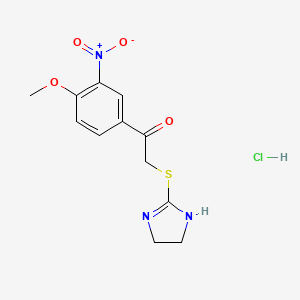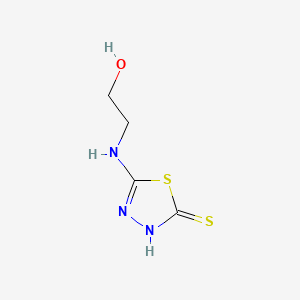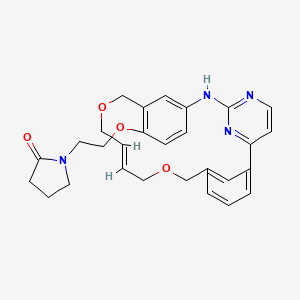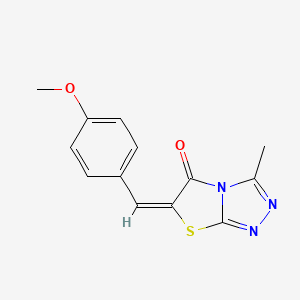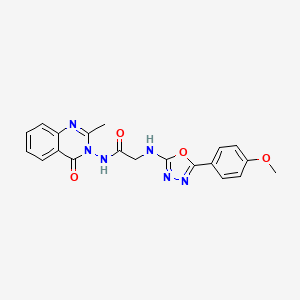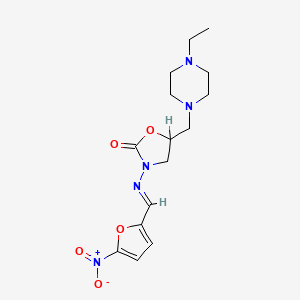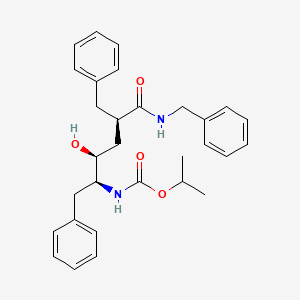
Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes multiple phenylmethyl groups and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and amide bonds. The specific synthetic route can vary, but generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.
Formation of Amide Bonds: The amide bonds are formed by reacting the protected hydroxyl compound with appropriate amines.
Formation of Ester Bonds: The ester bonds are formed by reacting the intermediate compounds with suitable carboxylic acids or their derivatives.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(1S,2S,4R,5R)-4-hydroxybicyclo[3.1.0]hex-2-yl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl]-
Uniqueness
Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester is unique due to its specific structural features, including the presence of multiple phenylmethyl groups and the specific stereochemistry of its chiral centers. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
126409-25-4 |
|---|---|
Molecular Formula |
C30H36N2O4 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
propan-2-yl N-[(2S,3S,5R)-5-benzyl-6-(benzylamino)-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C30H36N2O4/c1-22(2)36-30(35)32-27(19-24-14-8-4-9-15-24)28(33)20-26(18-23-12-6-3-7-13-23)29(34)31-21-25-16-10-5-11-17-25/h3-17,22,26-28,33H,18-21H2,1-2H3,(H,31,34)(H,32,35)/t26-,27+,28+/m1/s1 |
InChI Key |
HPURHJQEYJJCSP-PKTNWEFCSA-N |
Isomeric SMILES |
CC(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


